![molecular formula C21H25BrN4O B2833134 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 2034258-19-8](/img/structure/B2833134.png)
2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H25BrN4O and its molecular weight is 429.362. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
Research has indicated that derivatives of bromophenyl, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their azo analogs, exhibit significant analgesic and anti-inflammatory activities. These activities are comparable to standard drugs like pentazocine and aspirin. The bromophenyl azo derivative, in particular, has shown noteworthy activity in this regard (N. Gopa, E. Porchezhian, & G. Sarma, 2001).
Pharmacological Importance
Substituted 6-bromoquinazolinones, including derivatives related to the 2-(2-bromophenyl) compound, are known for their diverse pharmacological importance. This includes anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis of these compounds and their pharmacological evaluation has been a subject of study, with various derivatives being synthesized, purified, and characterized for potential activities (Ch. Rajveer et al., 2010).
Antibacterial Activity
A series of N-substituted derivatives have been prepared and tested for their antibacterial activity. These compounds were specifically screened against bacteria like S.aureus and E.coli. The structures of these compounds were established using various elemental and spectral analyses (I. Singh et al., 2010).
Insecticidal Activity
Some pyridine derivatives, which include piperidinium compounds similar in structure to 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide, have been studied for their insecticidal properties. One particular compound in this category showed about four times the insecticidal activity of the standard acetamiprid insecticide (E. A. Bakhite et al., 2014).
Synthesis of Alkaloids
The compound is also relevant in the synthesis of alkaloids. Phenylglycinol-derived oxazolopiperidone lactams, which are structurally similar to this compound, are used as starting materials in the enantioselective synthesis of piperidine-containing alkaloids. These include a wide variety of alkaloids and bioactive compounds, demonstrating the compound's utility in complex organic synthesis (M. Amat et al., 2011).
Anticonvulsant Applications
In the development of new anticonvulsants, N-substituted 1,2,3,4-tetrahydroisoquinolines, which are closely related to the subject compound, have shown high activity. Particularly, a derivative of this compound demonstrated potency comparable to talampanel, a noncompetitive AMPA antagonist used in clinical trials as an anticonvulsant agent (R. Gitto et al., 2006).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O/c22-18-7-3-1-5-15(18)13-20(27)25-16-9-11-26(12-10-16)21-17-6-2-4-8-19(17)23-14-24-21/h1,3,5,7,14,16H,2,4,6,8-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWYGAGMXIADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.